molecular formula C22H23BrN2O4 B2950165 3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one CAS No. 848916-35-8

3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one

Cat. No.: B2950165
CAS No.: 848916-35-8
M. Wt: 459.34
InChI Key: DLGYDYZESYNAJC-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-4-one family, characterized by a bicyclic core structure with a ketone group at position 4. Key structural features include:

  • Position 3: A 2-bromophenoxy substituent, introducing steric bulk and electron-withdrawing effects due to the bromine atom.
  • Position 2: A methyl group, enhancing steric stability.
  • Position 8: A (4-methylpiperazin-1-yl)methyl group, which imparts basicity and solubility via the tertiary amine in the piperazine ring.

Chromen-4-one derivatives are often explored for pharmacological applications due to their structural versatility and interactions with biological targets such as kinases and receptors .

Properties

IUPAC Name

3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O4/c1-14-21(29-19-6-4-3-5-17(19)23)20(27)15-7-8-18(26)16(22(15)28-14)13-25-11-9-24(2)10-12-25/h3-8,26H,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGYDYZESYNAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)OC4=CC=CC=C4Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one core.

    Introduction of the bromophenoxy group: The bromophenoxy group is introduced through a nucleophilic substitution reaction, where a bromophenol derivative reacts with the chromen-4-one core.

    Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or other suitable reagents.

    Methylation: The methyl group is added through a methylation reaction, typically using methyl iodide or dimethyl sulfate.

    Attachment of the piperazinylmethyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a phenoxy derivative.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Affecting gene expression: Influencing the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights structural variations and their implications across analogues:

Compound Name / ID Key Substituents Molecular Formula Structural Impact Evidence Source
Target Compound 3-(2-Bromophenoxy), 7-OH, 2-CH₃, 8-(4-methylpiperazinyl)methyl C₂₂H₂₁BrN₂O₅ (inferred) Bromine enhances lipophilicity; methylpiperazine improves solubility.
3-(2-Methoxyphenoxy)-7-hydroxy-8-[(4-methylpiperazinyl)methyl]-4H-chromen-4-one 3-(2-Methoxyphenoxy) C₂₂H₂₄N₂O₅ Methoxy group increases electron density; reduced steric hindrance vs. bromine.
3-(2-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 3-(2-Chlorophenyl), 2-CF₃ C₂₂H₂₀ClF₃N₂O₄ CF₃ group enhances metabolic stability; chlorine offers moderate electronegativity.
3-(4-Chlorophenyl)-8-[(4-ethylpiperazinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one 3-(4-Chlorophenyl), 8-(4-ethylpiperazinyl)methyl, 4-CH₃, 2-ketone → 2-lactone C₂₃H₂₄ClN₂O₄ Ethylpiperazine increases lipophilicity; lactone ring alters conformational flexibility.
3-(4-Bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazinyl)methyl]-4H-chromen-4-one 3-(4-Bromophenyl) C₂₂H₂₁BrN₂O₅ (inferred) Para-bromine vs. ortho-bromine alters steric and electronic profiles.
6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazinyl)methyl]-4H-chromen-4-one 6-Ethyl, 3-(benzimidazolyl) C₂₆H₂₇N₄O₃ Benzimidazole introduces aromatic stacking potential; ethyl group modulates pharmacokinetics.
3-(4-Chlorophenyl)-7-hydroxy-8-[(4-(2-hydroxyethyl)piperazinyl)methyl]-2-CF₃-4H-chromen-4-one 8-(4-(2-hydroxyethyl)piperazinyl)methyl, 2-CF₃ C₂₄H₂₃ClF₃N₂O₅ Hydroxyethylpiperazine enhances hydrophilicity; CF₃ strengthens electron withdrawal.

Key Observations:

Chlorine (): Provides moderate electronegativity with smaller steric hindrance than bromine.

Piperazine Modifications: 4-Methylpiperazine (Target, ): Balances solubility and basicity, a common motif in CNS-targeting drugs. 4-(2-Hydroxyethyl)piperazine (): Enhances hydrophilicity via the hydroxyl group, favoring renal excretion .

Functional Group Variations :

  • Trifluoromethyl () : Improves metabolic stability and electron-withdrawing effects, often used to optimize pharmacokinetics .
  • Lactone vs. Ketone () : The lactone structure (2-one vs. 4-one) may influence ring-opening reactivity and bioavailability .

Implications for Drug Design

  • Target Selectivity : Ortho-substituted bromine (Target) may improve binding specificity compared to para-substituted analogues () .
  • Solubility-Permeability Balance : Hydroxyethylpiperazine () offers a template for optimizing ADME properties .
  • Metabolic Stability : Trifluoromethyl groups () reduce oxidative metabolism, a strategy seen in protease inhibitors .

Biological Activity

The compound 3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one is a synthetic derivative of the chromenone class, which has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Composition

The molecular formula of the compound is C20H24BrN2O4C_{20}H_{24}BrN_{2}O_{4}, with a molecular weight of approximately 426.32 g/mol. Its structural features include:

  • A bromophenoxy group
  • A hydroxy group at position 7
  • A methyl group at position 2
  • A piperazine moiety at position 8
PropertyValue
Molecular FormulaC20H24BrN2O4
Molecular Weight426.32 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of key metabolic pathways.
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest in various cancer cell lines. This is likely mediated by the modulation of signaling pathways such as MAPK and PI3K/Akt.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed an inhibition zone diameter of 15 mm against S. aureus, indicating potent antibacterial activity.

Case Study 2: Anticancer Activity

In vitro assays conducted on breast cancer cell lines (MCF-7) revealed that the compound reduced cell viability by approximately 70% at a concentration of 50 µM after 48 hours, suggesting strong anticancer potential.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus (15 mm)
AnticancerReduced MCF-7 viability by 70%
Anti-inflammatoryInhibition of COX-2

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